Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine
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Overview
Description
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal with ammonia and an aldehyde, followed by alkylation reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of imidazole derivatives often employs solvent-free synthesis techniques to minimize environmental impact. These methods include A3 and KA2 coupling reactions, which are green approaches to synthesizing such compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Uniqueness
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and specificity for certain molecular targets, making it a valuable compound for various applications .
Biological Activity
Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine, with the CAS number 1557697-84-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C₈H₁₅N₃
- Molecular Weight: 153.22 g/mol
- CAS Number: 1557697-84-3
Research indicates that this compound may interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation. The imidazole ring in its structure is often associated with biological activity, particularly in the modulation of enzyme functions and receptor interactions.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activity observed in different studies:
The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.
Apoptosis Induction
Studies have further explored the mechanism by which this compound induces apoptosis. Flow cytometry analysis revealed that treatment with this compound leads to an increase in the sub-G1 population, a hallmark of apoptosis.
Cell Cycle Analysis
Cell cycle distribution analysis showed that this compound causes G0/G1 phase arrest in cancer cells. The following data illustrates the effects on cell cycle progression:
Concentration (µM) | G0/G1 Phase (%) | G2/M Phase (%) |
---|---|---|
10 | 65 | 15 |
25 | 50 | 30 |
These results suggest that the compound effectively halts cell cycle progression, potentially contributing to its anticancer properties.
Case Study 1: Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that this compound not only reduced cell viability but also activated apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP. This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Mechanistic Insights
Another investigation focused on the compound's ability to modulate p53-independent pathways. The results indicated that this compound could induce apoptosis in both wild-type and mutant p53 cancer cell lines, suggesting a broad applicability in various tumor types.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-methyl-1-(1-propan-2-ylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-8(4-9-3)10-6-11/h5-7,9H,4H2,1-3H3 |
InChI Key |
JEWPNUGWPDXQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)CNC |
Origin of Product |
United States |
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